molecular formula C16H22N6O2 B2961613 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014031-89-0

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2961613
CAS RN: 1014031-89-0
M. Wt: 330.392
InChI Key: NHDCQEMWVFLPPH-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, also known as DPP, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent inhibitor of phosphodiesterase (PDE) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione exerts its pharmacological effects by inhibiting PDE, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-platelet effects, and anti-tumor effects. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, including the development of more potent and selective PDE inhibitors, the investigation of the potential therapeutic applications of this compound in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the development of novel drug delivery systems for this compound may also be an interesting avenue for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PDE, leading to an increase in intracellular levels of cAMP and cGMP. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Future research on this compound should focus on the development of more potent and selective PDE inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action.

Synthesis Methods

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione can be synthesized by several methods, including the reaction of 3-methylxanthine with ethyl acetoacetate and propyl bromide in the presence of sodium ethoxide, or by the reaction of 3-methylxanthine with ethyl acetoacetate and propylamine in the presence of sodium ethoxide. The synthesis method of this compound is important to ensure the purity and potency of the compound for scientific research purposes.

Scientific Research Applications

8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, this compound has been shown to improve endothelial function, reduce inflammation, and prevent thrombosis. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCQEMWVFLPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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